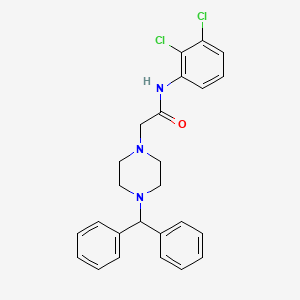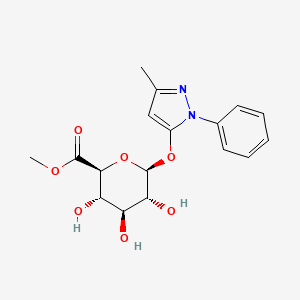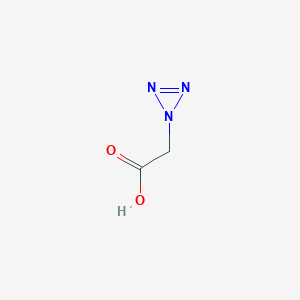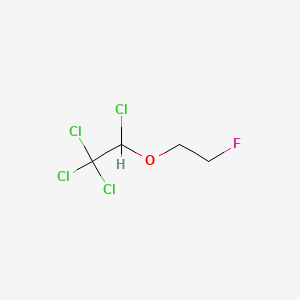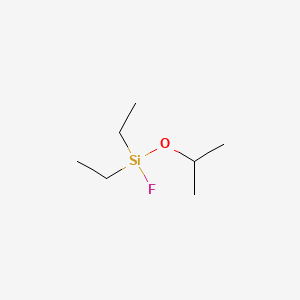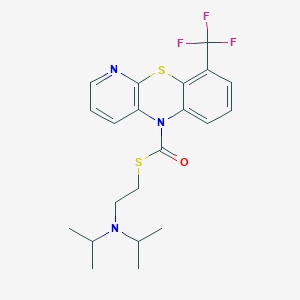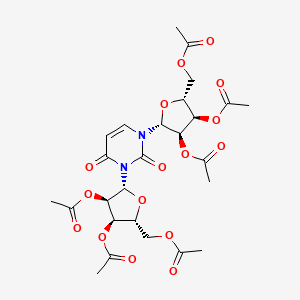
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2',3',5'-triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate is a ribose-derived compound used in nucleoside synthesis. It is a modified form of uridine, where the hydroxyl groups are replaced by acetate groups. This compound is significant in various scientific research fields due to its unique properties and applications.
Méthodes De Préparation
The synthesis of 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate involves multiple steps, including glycosylation, benzoylation, and acetylation reactions. The process typically starts with the methylation of ribose, followed by the addition of benzyl chloride and subsequent reactions to form the desired product. Industrial production methods involve maintaining specific temperatures and using reagents like thionyl chloride, methyl alcohol, ethyl acetate, pyridine, and potassium carbonate .
Analyse Des Réactions Chimiques
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and acids or bases for deprotection. The major products formed from these reactions are artificial nucleotides .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of nucleosides. In biology and medicine, it is utilized for its neuroprotective effects and in the treatment of conditions like Alzheimer’s disease and bipolar disorder. It also plays a role in the management of fluorouracil toxicity .
Mécanisme D'action
The mechanism of action of 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate involves its ability to compete with 5-fluorouracil metabolites for incorporation into the genetic material of non-cancerous cells. This competition helps in reducing the toxicity associated with fluorouracil and other antimetabolites .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate include 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose and beta-D-Ribofuranose 1,2,3,5-tetraacetate. These compounds are also used in nucleoside synthesis and have similar chemical properties. 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate is unique due to its specific applications in neuroprotection and toxicity management .
Propriétés
Formule moléculaire |
C26H32N2O16 |
|---|---|
Poids moléculaire |
628.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[3-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H32N2O16/c1-11(29)37-9-17-20(39-13(3)31)22(41-15(5)33)24(43-17)27-8-7-19(35)28(26(27)36)25-23(42-16(6)34)21(40-14(4)32)18(44-25)10-38-12(2)30/h7-8,17-18,20-25H,9-10H2,1-6H3/t17-,18-,20-,21-,22-,23-,24-,25-/m1/s1 |
Clé InChI |
JREANCSNUCKSMN-OGGRZPJYSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)N(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


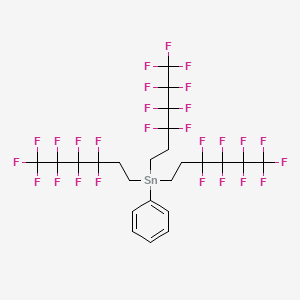
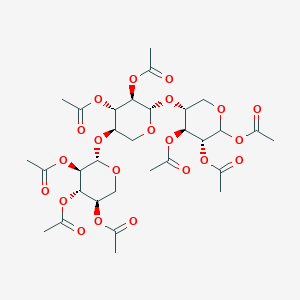
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
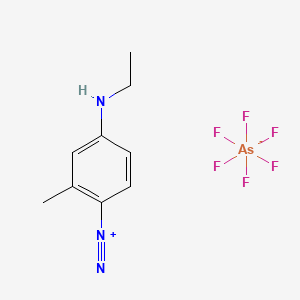
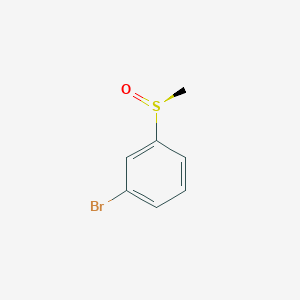
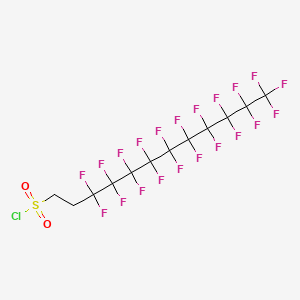
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)
